

Application Notes and Protocols for the Synthesis of Methyl 2-vinylnicotinate

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Compound of Interest

Compound Name: **Methyl 2-vinylnicotinate**

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Abstract

This document provides a detailed protocol for the synthesis of **Methyl 2-vinylnicotinate**, a valuable intermediate in the development of novel pharmaceuticals. The synthesis is a two-step process commencing with the formation of Methyl 2-chloronicotinate from 2-chloronicotinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with potassium vinyltrifluoroborate. This protocol offers a practical and efficient methodology for laboratory-scale preparation.

Introduction

Methyl 2-vinylnicotinate is a key building block in medicinal chemistry due to its bifunctional nature, incorporating both a vinyl group and a methyl ester on a pyridine scaffold. This arrangement of functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of biologically active compounds. The protocol detailed herein describes a reliable two-step synthesis suitable for producing high-purity **Methyl 2-vinylnicotinate**.

Reaction Scheme

Step 1: Synthesis of Methyl 2-chloronicotinate

Step 2: Suzuki-Miyaura Cross-Coupling

Experimental Protocols

Materials and Methods

Reagents and Solvents:

- 2-Chloronicotinic acid ($\geq 98\%$)
- Oxalyl chloride ($\geq 98\%$)
- Dichloromethane (DCM), anhydrous ($\geq 99.8\%$)
- N,N-Dimethylformamide (DMF), anhydrous ($\geq 99.8\%$)
- Methanol, anhydrous ($\geq 99.8\%$)
- Triethylamine ($\geq 99.5\%$)
- Potassium vinyltrifluoroborate ($\geq 97\%$)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) ($\geq 98\%$)
- Triphenylphosphine (PPh_3) ($\geq 99\%$)
- Cesium carbonate (Cs_2CO_3) ($\geq 99\%$)
- Toluene, anhydrous ($\geq 99.8\%$)
- Ethyl acetate (EtOAc), HPLC grade
- Hexane, HPLC grade
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography (230-400 mesh)

Equipment:

- Round-bottom flasks
- Magnetic stirrer with heating mantle
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Flash column chromatography system
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Part 1: Synthesis of Methyl 2-chloronicotinate

- Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (15.0 g, 95.2 mmol) and anhydrous dichloromethane (150 mL).
- Acid Chloride Formation: Slowly add oxalyl chloride (8.37 mL, 94.5 mmol) dropwise to the stirred suspension at room temperature.^[1] Following the addition, add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).
- Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

- Esterification: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of anhydrous methanol (37 mL, 914 mmol) and triethylamine (40.1 mL, 286 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture.
- Work-up: After stirring for 30 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.[\[1\]](#)
- Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous phase with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:9 to 1:4) to yield Methyl 2-chloronicotinate as a pale yellow liquid.[\[1\]](#)

Part 2: Synthesis of Methyl 2-vinylnicotinate via Suzuki-Miyaura Coupling

- Reaction Setup: To a dry 250 mL round-bottom flask, add Methyl 2-chloronicotinate (10.0 g, 58.3 mmol), potassium vinyltrifluoroborate (9.3 g, 69.9 mmol), palladium(II) acetate (0.26 g, 1.17 mmol, 2 mol%), and triphenylphosphine (0.61 g, 2.33 mmol, 4 mol%).
- Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous toluene (100 mL) and a 2M aqueous solution of cesium carbonate (58.3 mL, 116.6 mmol).
- Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.
- Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford **Methyl 2-vinylNicotinate**.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Starting Amount (g)	Moles (mmol)	Product Amount (g)	Yield (%)	Purity (%)
Methyl 2-chloronicotinate	C ₇ H ₆ CIN _O ₂	171.58	15.0 (from acid)	95.2	13.9	85	≥98 (GC)
Methyl 2-vinylnicotinate	C ₉ H ₉ NO ₂	163.17	10.0	58.3	7.5	79	>99 (NMR)

Mandatory Visualization



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Caption: Workflow for the two-step synthesis of **Methyl 2-vinylNicotinate**.

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References

- 1. METHYL 2-CHLORONICOTINATE | 40134-18-7 [chemicalbook.com]
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